Quetiapine Dimer Impurity
Vue d'ensemble
Description
Quetiapine, an atypical antipsychotic drug, is widely used for treating mental disorders such as depression and schizophrenia. During its synthesis, various impurities can form, including the quetiapine dimer impurity, which is a result of the quetiapine molecule reacting with itself or other reactants in the synthesis process. This impurity, among others, needs careful analysis due to its potential impact on the drug's safety and efficacy.
Synthesis Analysis
Quetiapine and its impurities, including dimers, are synthesized through complex chemical reactions involving multiple steps. Each step can introduce new impurities or transform existing ones. For instance, an improved single pot process for the preparation of Quetiapine hemifumarate has been reported to minimize potential impurities, including dimers, by optimizing reaction conditions and purification steps (Niphade et al., 2009).
Molecular Structure Analysis
The molecular structure of quetiapine impurities, including dimers, is elucidated using advanced spectroscopic methods such as Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR). These techniques provide detailed information about the chemical structure and composition of the impurities. For example, Stolarczyk et al. (2009) identified and characterized seven potential impurities in quetiapine fumarate, including dimers, using these spectroscopic methods (Stolarczyk et al., 2009).
Chemical Reactions and Properties
The formation of quetiapine dimer impurities can occur through reactions such as oxidation, reduction, and cyclization during the synthesis process. These impurities have specific chemical properties that can affect the drug's overall profile. Techniques such as LC-MS/MS have been proposed for the multidimensional evaluation of impurity profiles in quetiapine, offering insights into the synthesis and degradation processes that lead to impurity formation (Stolarczyk & Kutner, 2010).
Physical Properties Analysis
The physical properties of quetiapine impurities, such as solubility, melting point, and crystallinity, are crucial for understanding their behavior during the formulation process. These properties can influence the drug's stability, bioavailability, and overall effectiveness.
Chemical Properties Analysis
Analyzing the chemical properties of quetiapine dimer impurities, including their reactivity, stability, and potential toxicity, is essential for assessing the safety of the final pharmaceutical product. High-performance thin-layer chromatography (HPTLC) has been developed for the determination of genotoxic impurities in quetiapine fumarate at trace levels, demonstrating the importance of detecting even minor impurities (Miniyar et al., 2019).
Applications De Recherche Scientifique
-
Pharmaceutical Analysis
- Quetiapine Fumarate impurities, including the dimer impurity, are analyzed in pharmaceutical research . The impurity results of a sample can be replicated on different liquid chromatography systems .
- The methods of application involve the use of different Liquid Chromatographic Systems such as the Alliance HPLC System, the ACQUITY Arc UHPLC System, and the ACQUITY UPLC H-Class PLUS System .
- The successful execution of the method on each system is evaluated based upon the system suitability requirements listed in the USP monograph .
-
Stability Testing
- A stability-indicating reverse phase liquid chromatographic method has been developed and validated for the simultaneous determination of impurities and forced degradation products of quetiapine fumarate .
- The chromatographic separation was achieved on Inertsil-3 C8, 150 mm × 4.6 mm, 5 μm column at 35°C with UV detection at 217 nm using gradient mobile phase at a flow rate of 1.0 mL/min .
- The drug product was subjected to the stress conditions of oxidative, hydrolysis (acid and base), hydrolytic, thermal, and photolytic degradation . Quetiapine fumarate was found to degrade significantly in acid, base, and oxidative stress conditions .
Propriétés
IUPAC Name |
6-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)benzo[b][1,4]benzothiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4S2/c1-5-13-25-21(9-1)29(31-23-11-3-7-15-27(23)35-25)33-17-19-34(20-18-33)30-22-10-2-6-14-26(22)36-28-16-8-4-12-24(28)32-30/h1-16H,17-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQIBYYFBRAARW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3SC4=CC=CC=C42)C5=NC6=CC=CC=C6SC7=CC=CC=C75 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647132 | |
Record name | 11,11'-(Piperazine-1,4-diyl)bis(dibenzo[b,f][1,4]thiazepine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quetiapine Dimer Impurity | |
CAS RN |
945668-94-0 | |
Record name | 1,4-Bis(dibenzo(b,f)(1,4)thiazepin-11-yl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945668940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11,11'-(Piperazine-1,4-diyl)bis(dibenzo[b,f][1,4]thiazepine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-BIS(DIBENZO(B,F)(1,4)THIAZEPIN-11-YL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOS2P01TZT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.